Amodiaquine hydrochloride Amodiaquine hydrochloride Amodiaquine Hydrochloride is the hydrochloride salt of amodiaquine, an orally active 4-aminoquinoline derivative with antimalarial and anti-inflammatory properties. Similar in structure and activity to chloroquine, amodiaquine is effective against some chloroquine-resistant strains, particularly Plasmodium falciparum, the most deadly malaria parasite. Although the mechanism of plasmodicidal action has not been fully elucidated, like other quinoline derivatives, amodiaquine likely is able to inhibit heme polymerase activity in the body. This results in accumulation of free heme, which is toxic to the parasites.
A 4-aminoquinoline compound with anti-inflammatory properties.
Brand Name: Vulcanchem
CAS No.: 69-44-3
VCID: VC0518729
InChI: InChI=1S/C20H22ClN3O.ClH/c1-3-24(4-2)13-14-11-16(6-8-20(14)25)23-18-9-10-22-19-12-15(21)5-7-17(18)19;/h5-12,25H,3-4,13H2,1-2H3,(H,22,23);1H
SMILES: CCN(CC)CC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O.Cl.Cl
Molecular Formula: C20H23Cl2N3O
Molecular Weight: 392.3 g/mol

Amodiaquine hydrochloride

CAS No.: 69-44-3

VCID: VC0518729

Molecular Formula: C20H23Cl2N3O

Molecular Weight: 392.3 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Amodiaquine hydrochloride - 69-44-3

Description

Mechanism of Action

Amodiaquine hydrochloride acts by interfering with the parasite's ability to detoxify heme, a byproduct of hemoglobin digestion. The compound accumulates in the parasite's food vacuole, where it inhibits the polymerization of toxic heme into hemozoin. This leads to the accumulation of free heme, which is toxic to the parasite .

Additionally, its metabolite, desethylamodiaquine, plays a significant role in its antimalarial activity. Desethylamodiaquine has a longer half-life and is thought to be the primary driver of therapeutic effects .

Malaria Treatment

  • Amodiaquine hydrochloride is primarily used for treating uncomplicated Plasmodium falciparum malaria.

  • It is often combined with artesunate as part of Artemisinin-Based Combination Therapy (ACT), enhancing efficacy and reducing resistance development .

Seasonal Malaria Chemoprevention

  • The World Health Organization recommends its use in combination with sulfadoxine-pyrimethamine for seasonal malaria chemoprevention in children at high risk .

Other Uses

  • It has been explored for anti-inflammatory applications, including rheumatoid arthritis and lupus erythematosus, though these uses are less common .

Pharmacokinetics

ParameterDescription
AbsorptionRapidly absorbed after oral administration .
MetabolismExtensively metabolized in the liver to desethylamodiaquine .
Half-lifeAmodiaquine: ~8 hours; Desethylamodiaquine: ~9–18 days .
ExcretionPrimarily via urine as metabolites .

The long half-life of desethylamodiaquine contributes to its sustained antimalarial activity but also raises concerns about toxicity with prolonged use.

Adverse Effects

While generally well-tolerated, amodiaquine hydrochloride can cause adverse effects:

Common Side Effects:

  • Gastrointestinal disturbances

  • Pruritus

  • Insomnia and dizziness

Rare but Serious Side Effects:

  • Hepatotoxicity

  • Agranulocytosis

  • Severe hypersensitivity reactions (e.g., hepatitis)

Due to these risks, it is contraindicated in individuals with previous hypersensitivity to amodiaquine or related compounds.

Available Formulations:

  • Tablets (e.g., 200 mg amodiaquine hydrochloride containing 153 mg amodiaquine base) .

  • Fixed-dose combinations with artesunate or sulfadoxine-pyrimethamine for malaria prevention and treatment .

Dosage:

  • Adults and children: Typically administered at 10 mg base/kg once daily for three days when combined with artesunate .

Research Advances

Recent studies focus on modifying the chemical structure of amodiaquine to reduce toxicity while retaining antimalarial efficacy:

  • Development of derivatives that avoid quinone-imine formation, reducing hepatotoxicity risks .

  • Exploration of chirally defined side chains to overcome resistance mechanisms .

  • Predictive pharmacokinetic modeling for next-generation antimalarials based on amodiaquine's framework .

CAS No. 69-44-3
Product Name Amodiaquine hydrochloride
Molecular Formula C20H23Cl2N3O
Molecular Weight 392.3 g/mol
IUPAC Name 4-[(7-chloroquinolin-4-yl)amino]-2-(diethylaminomethyl)phenol;hydrochloride
Standard InChI InChI=1S/C20H22ClN3O.ClH/c1-3-24(4-2)13-14-11-16(6-8-20(14)25)23-18-9-10-22-19-12-15(21)5-7-17(18)19;/h5-12,25H,3-4,13H2,1-2H3,(H,22,23);1H
Standard InChIKey KBTNVJNLEFHBSO-UHFFFAOYSA-N
SMILES CCN(CC)CC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O.Cl.Cl
Canonical SMILES CCN(CC)CC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O.Cl
Appearance Solid powder
Colorform Crystals from absolute ethanol
Melting Point 206-208
208 °C (decomposes)
Yellow crystals from methanol. Melting point 243 °C. Slightly soluble in water and alcohol /Amodiaquine dihydrochloride hemihydrate/
208 °C
Physical Description Solid
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >3 years if stored properly
Solubility 24.9 [ug/mL] (The mean of the results at pH 7.4)
8.80e-03 g/L
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Amodiachin
Amodiaquin
Amodiaquine
Amodiaquine Hydrochloride
Camoquin
Camoquine
Flavoquine
Hydrochloride, Amodiaquine
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PubMed PMID: 29983573; PubMed Central PMCID: PMC6006231. 8: Okoth WA, Dukes E, Sullivan DJ Jr. Superior Pyronaridine Single Dose Pharmacodynamics Compared to Artesunate, Chloroquine and Amodiaquine In A Murine Malaria-Luciferase Model. Antimicrob Agents Chemother. 2018 Jul 2. pii: AAC.00394-18. doi: 10.1128/AAC.00394-18. [Epub ahead of print] PubMed PMID: 29967019. 9: Ndung'u L, Langat B, Magiri E, Ng'ang'a J, Irungu B, Nzila A, Kiboi D. Amodiaquine resistance in Plasmodium berghei is associated with PbCRT His95Pro mutation, loss of chloroquine, artemisinin and primaquine sensitivity, and high transcript levels of key transporters. Wellcome Open Res. 2017 Jun 20;2:44. doi: 10.12688/wellcomeopenres.11768.2. eCollection 2017. 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Efficacy of artemisinin-based combination therapies and prevalence of molecular markers associated with artemisinin, piperaquine and sulfadoxine-pyrimethamine resistance in Sierra Leone. Acta Trop. 2018 Jun 19;185:363-370. doi: 10.1016/j.actatropica.2018.06.016. [Epub ahead of print] PubMed PMID: 29932931; PubMed Central PMCID: PMC6058284. 15: Bapiro TE, Sykes A, Martin S, Davies M, Yates JWT, Hoch M, Rollison HE, Jones B. Complete Substrate Inhibition of Cytochrome P450 2C8 by AZD9496, an Oral Selective Estrogen Receptor Degrader. Drug Metab Dispos. 2018 Sep;46(9):1268-1276. doi: 10.1124/dmd.118.081539. Epub 2018 Jun 19. PubMed PMID: 29921707. 16: Olawoye OS, Adeagbo BA, Bolaji OO. Moringa oleifera leaf powder alters the pharmacokinetics of amodiaquine in healthy human volunteers. J Clin Pharm Ther. 2018 Jun 19. doi: 10.1111/jcpt.12725. [Epub ahead of print] PubMed PMID: 29920710. 17: Jeong HY, Kang JM, Jun HH, Kim DJ, Park SH, Sung MJ, Heo JH, Yang DH, Lee SH, Lee SY. 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PubChem Compound 16051921
Last Modified Aug 15 2023

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392.3212 g/mol
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